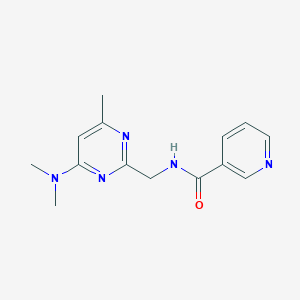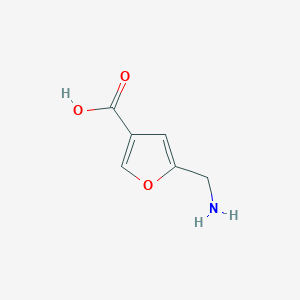
5-(Aminomethyl)furan-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Aminomethyl)furan-3-carboxylic acid is an organic compound with the molecular formula C6H7NO3. It is a derivative of furan, a heterocyclic organic compound, and contains both an amino group and a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-(Aminomethyl)furan-3-carboxylic acid can be synthesized through several methods. One common approach involves the reductive amination of 5-formyl-2-furancarboxylic acid. This reaction typically uses a reducing agent such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) .
Industrial Production Methods
Industrial production methods for this compound often involve the use of biomass-derived furfurals. These methods emphasize eco-friendly reagents and reaction conditions, adhering to the principles of green chemistry. Catalytic processes are commonly employed to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)furan-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like acyl chlorides and anhydrides are used for acylation reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides and other substituted derivatives.
Scientific Research Applications
5-(Aminomethyl)furan-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is used in the production of biobased aromatic or semi-aromatic polyamides, which are important materials in the manufacturing of plastics and resins
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)furan-3-carboxylic acid involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can influence enzyme activity, receptor binding, and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)furan-3-carboxylic acid: Similar structure but with a hydroxymethyl group instead of an aminomethyl group.
5-(Formyl)furan-3-carboxylic acid: Contains a formyl group instead of an aminomethyl group.
Uniqueness
5-(Aminomethyl)furan-3-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the furan ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block for the synthesis of various derivatives .
Properties
IUPAC Name |
5-(aminomethyl)furan-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c7-2-5-1-4(3-10-5)6(8)9/h1,3H,2,7H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWQPEURCPVLIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1C(=O)O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[[4-Fluoro-2-(trifluoromethyl)phenyl]hydrazinylidene]propanedinitrile](/img/structure/B2830433.png)
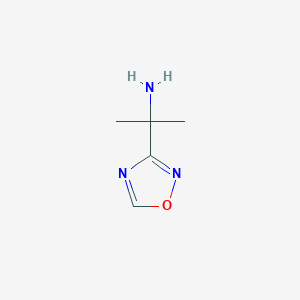
![(1R)-2,2-Difluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B2830441.png)
![6-fluoro-N-[2-(2-methoxy-5-methylphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2830442.png)
![6-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2830443.png)
![N-[4-(3-methoxypiperidin-1-yl)phenyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2830444.png)
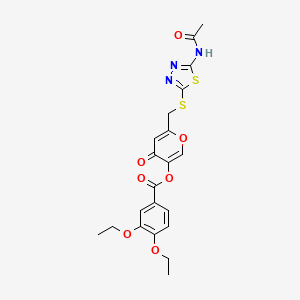
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2830447.png)

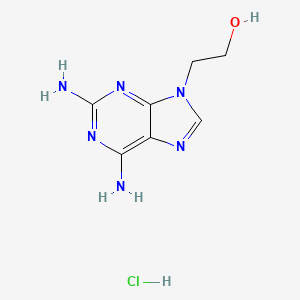
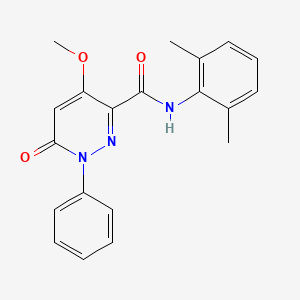
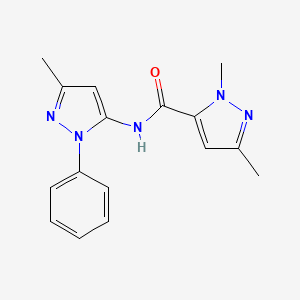
![(5E)-5-[(4-hydroxy-3,5-dimethylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2830454.png)
